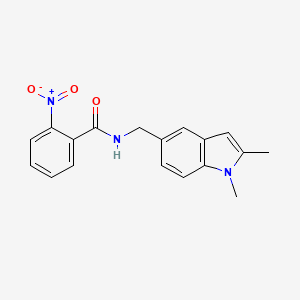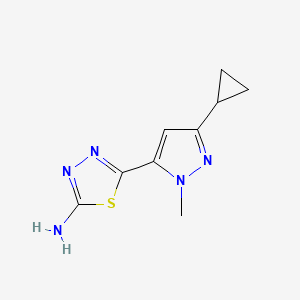
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases.
Mecanismo De Acción
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting JAK activity, this compound can reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can reduce the production of cytokines, which are proteins that play a key role in inflammation. It has also been shown to inhibit the activity of immune cells such as T cells and B cells, which are involved in the immune response. Additionally, this compound has been shown to have anti-tumor effects, as it can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for researchers studying the immune system and inflammation. However, one limitation of using this compound is that it can have off-target effects, meaning that it can affect other signaling pathways in addition to JAKs. This can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are many potential future directions for research involving 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another potential direction is the use of this compound in combination with other drugs to treat autoimmune and inflammatory diseases. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of cancer and other diseases. Further studies are needed to fully understand the potential of this compound and to develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopropyl-4-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminothiazole to yield the desired compound.
Aplicaciones Científicas De Investigación
5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-7(8-11-12-9(10)15-8)4-6(13-14)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJYEGLHHBTJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

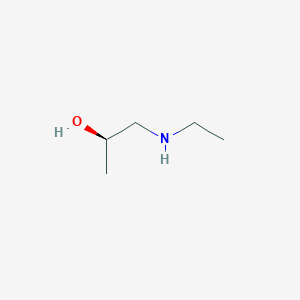
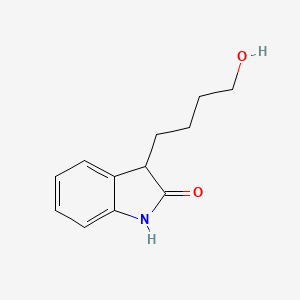
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
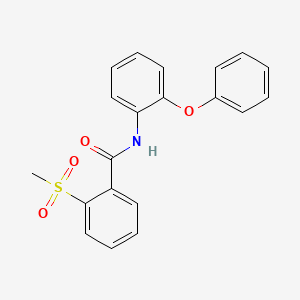
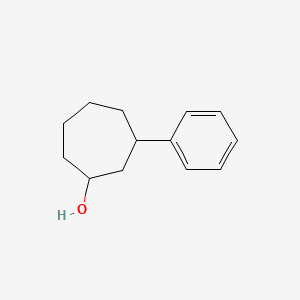
![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)

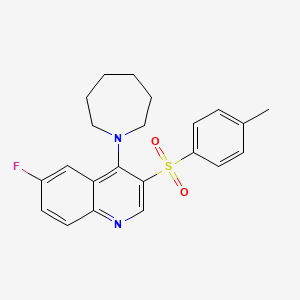

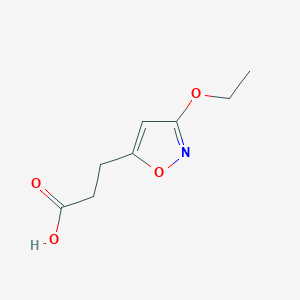

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
